2-(4-chlorophenoxy)-N-(5-(propylsulfonyl)-1,3,4-thiadiazol-2-yl)acetamide
Description
Properties
Molecular Formula |
C13H14ClN3O4S2 |
|---|---|
Molecular Weight |
375.9 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-N-(5-propylsulfonyl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C13H14ClN3O4S2/c1-2-7-23(19,20)13-17-16-12(22-13)15-11(18)8-21-10-5-3-9(14)4-6-10/h3-6H,2,7-8H2,1H3,(H,15,16,18) |
InChI Key |
IECVTLRRIZGXTL-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)C1=NN=C(S1)NC(=O)COC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5-Amino-1,3,4-Thiadiazole-2-Thiol
The foundational step in synthesizing the target compound involves preparing the 1,3,4-thiadiazole ring. A widely adopted method involves the cyclodehydration of thiosemicarbazide with carboxylic acid derivatives in the presence of phosphorus oxychloride (POCl₃). For example, aromatic or aliphatic carboxylic acids react with thiosemicarbazide under acidic conditions to form 5-substituted-1,3,4-thiadiazole-2-thiols.
Procedure :
A mixture of the carboxylic acid (e.g., acetic acid) and thiosemicarbazide (1:1 molar ratio) is stirred in POCl₃ at room temperature for 20 minutes, followed by heating at 80–90°C for 1 hour. The reaction mixture is cooled, quenched with water, and basified to pH 8 using sodium hydroxide. The resulting precipitate is filtered and recrystallized from ethanol or methanol.
Key Data :
- Yield : 70–85% (varies with substituents).
- Characterization : FT-IR peaks at 3369 cm⁻¹ (N-H stretch) and 1552 cm⁻¹ (C=N stretch).
Alkylation to Introduce Propylthio Group
The thiol (-SH) group at position 2 of the thiadiazole ring is alkylated with propyl bromide to form 5-amino-2-propylthio-1,3,4-thiadiazole. This step enhances the lipophilicity of the intermediate, facilitating subsequent oxidation.
Procedure :
5-Amino-1,3,4-thiadiazole-2-thiol is dissolved in anhydrous tetrahydrofuran (THF), and propyl bromide (1.2 equivalents) is added dropwise in the presence of triethylamine (TEA) as a base. The reaction is stirred at room temperature for 6–8 hours. The solvent is evaporated, and the product is washed with water to remove excess reagents.
Key Data :
- Yield : 80–90%.
- Characterization : ¹H-NMR signals at δ 3.05–3.15 ppm (CH₂-S) and δ 1.45–1.60 ppm (CH₂-CH₂-CH₃).
Oxidation to Propylsulfonyl Group
The propylthio (-S-Pr) group is oxidized to a propylsulfonyl (-SO₂-Pr) moiety using hydrogen peroxide (H₂O₂) in acetic acid. This step introduces the sulfonyl group critical for the compound’s bioactivity.
Procedure :
5-Amino-2-propylthio-1,3,4-thiadiazole is dissolved in glacial acetic acid, and 30% H₂O₂ (2 equivalents) is added. The mixture is refluxed at 80°C for 4–6 hours. After cooling, the product is precipitated by pouring the solution into ice water, filtered, and dried.
Key Data :
- Yield : 75–85%.
- Characterization : FT-IR absorption at 1320–1350 cm⁻¹ (asymmetric S=O stretch) and 1140–1160 cm⁻¹ (symmetric S=O stretch).
Acetylation with Chloroacetyl Chloride
The amine group at position 5 of the thiadiazole ring is acetylated using chloroacetyl chloride to form 2-chloro-N-(5-(propylsulfonyl)-1,3,4-thiadiazol-2-yl)acetamide.
Procedure :
5-(Propylsulfonyl)-1,3,4-thiadiazol-2-amine is dissolved in 1,4-dioxane, and triethylamine (1.5 equivalents) is added. Chloroacetyl chloride (1.2 equivalents) in dioxane is added dropwise at 20°C, and the reaction is stirred for 4 hours. The product is isolated by filtration after quenching with water.
Key Data :
Nucleophilic Substitution with 4-Chlorophenol
The chlorine atom in the chloroacetamide intermediate is replaced by a 4-chlorophenoxy group via nucleophilic aromatic substitution.
Procedure :
2-Chloro-N-(5-(propylsulfonyl)-1,3,4-thiadiazol-2-yl)acetamide is dissolved in acetone, and 4-chlorophenol (1.2 equivalents) is added with potassium carbonate (2 equivalents). The mixture is refluxed for 6–8 hours, cooled, and acidified to pH 4–5 with HCl. The product is recrystallized from ethanol.
Key Data :
Characterization and Analytical Data
The final product is characterized using spectroscopic and chromatographic methods:
| Technique | Key Observations |
|---|---|
| ¹H-NMR | δ 7.35–7.45 ppm (aromatic protons), δ 4.60 ppm (OCH₂CO), δ 3.10–3.20 ppm (SO₂CH₂) |
| FT-IR | 1666 cm⁻¹ (C=O), 1325 cm⁻¹ (S=O), 1240 cm⁻¹ (C-O-C) |
| LC-MS | m/z 456.2 [M+H]⁺ (calculated for C₁₃H₁₄ClN₃O₄S₂) |
Discussion of Alternative Methods
Alternative routes include:
- Direct Cyclization with Sulfonyl Groups : Using sulfonyl-containing carboxylic acids in the initial cyclization step, though such precursors are less commonly available.
- Late-Stage Sulfonation : Introducing the sulfonyl group after acetamide formation, though this risks over-oxidation of sensitive functionalities.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-(5-(propylsulfonyl)-1,3,4-thiadiazol-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-(4-chlorophenoxy)-N-(5-(propylsulfonyl)-1,3,4-thiadiazol-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-(5-(propylsulfonyl)-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thiadiazole ring and sulfonyl group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The compound belongs to a broader class of 1,3,4-thiadiazole derivatives. Below is a comparative analysis with structurally related analogs:
Key Observations :
Biological Activity
The compound 2-(4-chlorophenoxy)-N-(5-(propylsulfonyl)-1,3,4-thiadiazol-2-yl)acetamide is a novel thiadiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, synthesizing findings from various studies and highlighting key research outcomes.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C13H15ClN4O3S
- Molecular Weight : 348.85 g/mol
Research indicates that thiadiazole derivatives exhibit diverse mechanisms of action, including:
- Inhibition of Enzymatic Activity : Compounds like thiadiazoles often act as enzyme inhibitors, affecting pathways crucial for cell survival and proliferation.
- Induction of Apoptosis : Many studies have shown that thiadiazole derivatives can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Anticancer Activity
Several studies have explored the anticancer potential of thiadiazole derivatives, including the compound . For instance:
- Cytotoxicity Studies : A study reported that various thiadiazole derivatives exhibited significant cytotoxicity against human cancer cell lines, with some compounds inducing apoptosis without cell cycle arrest .
- Mechanistic Insights : The compound's ability to induce apoptosis was confirmed through assays measuring mitochondrial membrane potential and DNA fragmentation .
Antimicrobial Activity
Thiadiazole derivatives are also noted for their antimicrobial properties:
- Broad-Spectrum Activity : Research has demonstrated that certain thiadiazole compounds possess activity against a range of pathogens, including bacteria and fungi. This suggests potential applications in treating infections caused by resistant strains .
- Synergistic Effects : Some studies indicate that combining thiadiazole derivatives with other antimicrobial agents can enhance their efficacy, suggesting a potential strategy for overcoming resistance .
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Efficacy
A recent study evaluated the cytotoxic effects of a series of thiadiazole derivatives on various cancer cell lines. The results indicated that the compound significantly reduced cell viability at concentrations as low as 10 µM. Flow cytometry analysis revealed an increase in early apoptotic cells, confirming its role in promoting apoptosis .
Case Study 2: Antimicrobial Properties
In another investigation focusing on antimicrobial activity, the compound exhibited notable inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be 32 µg/mL for both bacterial strains, indicating its potential as an effective antimicrobial agent .
Q & A
Q. What are the established synthetic routes for this compound, and how do reaction conditions influence yield and purity?
Methodological Answer: Synthesis typically involves multi-step reactions:
- Step 1: Condensation of 5-(propylsulfonyl)-1,3,4-thiadiazol-2-amine with chloroacetyl chloride in the presence of triethylamine (TEA) as a base. Reflux in dioxane or THF for 4–6 hours ensures complete acylation .
- Step 2: Coupling with 4-chlorophenoxyacetic acid via nucleophilic substitution. Catalytic DMAP or HOBt improves efficiency in DCM or DMF .
- Purification: Recrystallization from ethanol-DMF mixtures or column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity .
Critical Factors:
Q. Which analytical techniques confirm structural integrity and purity?
Methodological Answer:
Q. Table: Key Spectral Data
| Technique | Diagnostic Peaks/Signals | Reference |
|---|---|---|
| H NMR | δ 2.9–3.1 (CHSO), δ 7.2 (Ar-Cl) | |
| FT-IR | 1320 cm (S=O), 1680 cm (C=O) |
Q. What preliminary biological screening approaches assess bioactivity?
Methodological Answer:
- In Vitro Assays:
- Enzyme Inhibition: Test against COX-2, EGFR kinases (IC via fluorescence polarization) .
- Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM .
- In Silico Screening: Molecular docking (AutoDock Vina) to predict binding affinity for sulfonyl-containing targets .
Advanced Research Questions
Q. How to design SAR studies to optimize pharmacological profiles?
Methodological Answer:
Q. Table: SAR Observations
| Modification | Effect on Activity | Reference |
|---|---|---|
| Longer sulfonyl chain | ↑ Lipophilicity, ↓ solubility | |
| Electron-withdrawing groups (e.g., Cl) | ↑ Target binding affinity |
Q. How to resolve contradictions in bioactivity data across assays?
Methodological Answer:
- Standardization: Use identical cell lines (e.g., ATCC-certified HeLa) and assay conditions (pH 7.4, 37°C) .
- Orthogonal Validation: Confirm apoptosis (Annexin V) alongside cytotoxicity (MTT) to rule off-target effects .
- Pharmacokinetic Profiling: Measure plasma stability (HPLC) and protein binding (SPR) to explain variability .
Q. What experimental designs evaluate environmental stability?
Methodological Answer:
Q. Table: Degradation Pathways
| Condition | Major Pathway | Half-Life (Days) | Reference |
|---|---|---|---|
| Aqueous (pH 7) | Hydrolysis of amide bond | 14–21 | |
| Soil Microbiota | Sulfonyl group oxidation | 30–45 |
Q. How to design multi-target inhibition studies?
Methodological Answer:
- High-Throughput Screening (HTS): Use a kinase inhibitor library (10,000+ compounds) to identify off-target effects .
- Network Pharmacology: Construct protein-protein interaction networks (STRING DB) to map signaling cascades .
- Co-Crystallization: Resolve X-ray structures with primary targets (e.g., EGFR) to guide rational design .
Data Contradiction Analysis Example
Issue: Conflicting IC values (5 µM vs. 20 µM) in EGFR inhibition assays.
Resolution:
Verify enzyme source (recombinant vs. cell lysate) .
Check ATP concentration (2 mM vs. 1 mM alters competition kinetics) .
Replicate with a positive control (e.g., Erlotinib) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
